5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol
Description
5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that combines a furan ring, a trifluoromethyl-substituted phenyl ring, and a triazole ring with a thiol group
Properties
IUPAC Name |
3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3OS/c14-13(15,16)8-4-1-2-5-9(8)19-11(17-18-12(19)21)10-6-3-7-20-10/h1-7H,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTPBLWHZNQBIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326667 | |
| Record name | 3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203462 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
673491-39-9 | |
| Record name | 3-(furan-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of furan with a halogenated triazole intermediate.
Addition of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trifluoromethyl-substituted phenyl halide reacts with the triazole intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated reagents, nucleophiles, or electrophiles.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted furan or phenyl derivatives.
Scientific Research Applications
5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
4-(2-Trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol: Lacks the furan ring, which may influence its electronic properties and reactivity.
Uniqueness
The presence of both the furan ring and the trifluoromethyl-phenyl group in 5-Furan-2-yl-4-(2-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol makes it unique. This combination of structural features can enhance its biological activity, electronic properties, and reactivity compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
